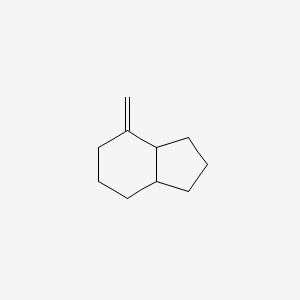
4-Methyleneoctahydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyleneoctahydro-1H-indene is an organic compound with the molecular formula C10H16 It is a bicyclic hydrocarbon featuring a methylene group attached to an octahydro-1H-indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyleneoctahydro-1H-indene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of indene derivatives followed by methylenation. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydrogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyleneoctahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is typically employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methyleneoctahydro-1H-indene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Methyleneoctahydro-1H-indene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the methylene group and the bicyclic structure, which can interact with various molecular targets and pathways. For example, in oxidation reactions, the methylene group can be targeted by oxidizing agents, leading to the formation of ketones or alcohols.
Comparación Con Compuestos Similares
Indene: A related compound with a similar bicyclic structure but lacking the methylene group.
Octahydro-1H-indene: A fully saturated version of indene without the methylene group.
Uniqueness: 4-Methyleneoctahydro-1H-indene is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and potential applications compared to its similar counterparts. This makes it a valuable compound for various synthetic and industrial processes.
Propiedades
Número CAS |
40954-37-8 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
7-methylidene-1,2,3,3a,4,5,6,7a-octahydroindene |
InChI |
InChI=1S/C10H16/c1-8-4-2-5-9-6-3-7-10(8)9/h9-10H,1-7H2 |
Clave InChI |
UOTNDMDASDMEAG-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCC2C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

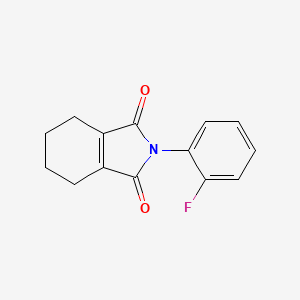



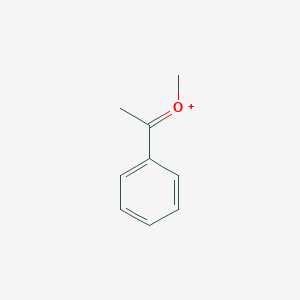
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
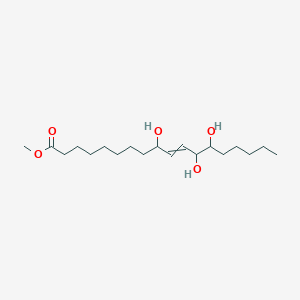
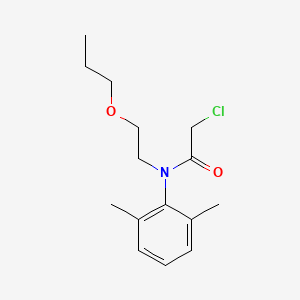
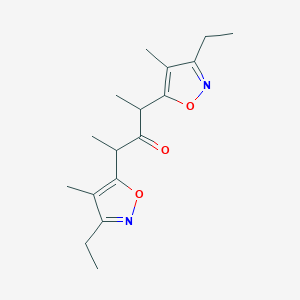
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
